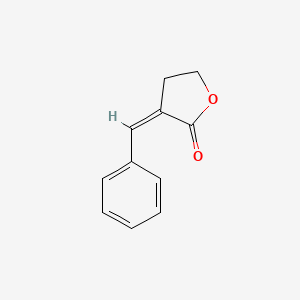

(E)-3-Benzylidenedihydrofuran-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-benzylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDMVZSYTMJVEK-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC(=O)/C1=C\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of (E)-3-Benzylidenedihydrofuran-2(3H)-one in Modern Drug Development: Synthesis, Mechanisms, and Applications

Executive Summary

In the landscape of medicinal chemistry, the

Chemical Profile & Structural Significance

The structural architecture of (E)-3-Benzylidenedihydrofuran-2(3H)-one consists of a

Quantitative Physicochemical Data

The following table summarizes the core chemical parameters essential for formulation and synthetic planning[2]:

| Property | Value | Structural Rationale |

| CAS Number | 6285-99-0 | Unique identifier for the specific isomeric form. |

| Molecular Formula | C₁₁H₁₀O₂ | Provides the baseline for mass spectrometry validation. |

| Molecular Weight | 174.20 g/mol | Low molecular weight ensures high ligand efficiency (LE). |

| IUPAC Name | (3Z)-3-benzylideneoxolan-2-one | Nomenclature reflects stereochemical priority rules[2]. |

| Computed XLogP3 | 2.2 | Optimal lipophilicity for cellular membrane permeability[2]. |

| Topological Polar Surface Area | 26.3 Ų | Excellent profile for oral bioavailability and tissue distribution[2]. |

Biological Mechanisms & Pharmacological Applications

The parent compound serves as the structural foundation for potent anti-inflammatory agents. When the phenyl ring is functionalized—most notably with a 3,5-di-tert-butyl-4-hydroxy moiety to form the derivative KME-4 —the molecule perfectly mimics the lipid chain and hydroperoxide intermediate of arachidonic acid[3].

This structural mimicry allows these derivatives to act as potent dual inhibitors of the arachidonic acid cascade. Clinical and in vitro data demonstrate that (E)-KME-4 inhibits prostaglandin synthetase (PGS/COX) with an IC₅₀ of 0.28 μM and 5-lipoxygenase (5-LOX) with an IC₅₀ of 1.05 μM[4]. By blocking both pathways simultaneously, these compounds prevent the "shunting" effect often seen with selective COX-2 inhibitors, thereby reducing gastrointestinal and cardiovascular toxicity[1][3].

Caption: Dual inhibition of COX-2 and 5-LOX by α-benzylidene-γ-butyrolactone derivatives.

Synthesis Methodologies: Stereoselective Wittig Olefination

While direct aldol condensation of

Experimental Protocol

Causality Check: The use of a stabilized ylide ensures that the reaction is under thermodynamic control. The bulky phenyl ring naturally orients away from the lactone carbonyl oxygen during the collapse of the oxaphosphetane intermediate, highly favoring the (E)-isomer.

Step 1: Ylide Preparation

-

Dissolve 1.0 equivalent of 3-bromodihydrofuran-2(3H)-one and 1.1 equivalents of triphenylphosphine in anhydrous toluene.

-

Reflux the mixture for 12 hours under an inert argon atmosphere to form the phosphonium salt. Isolate the precipitate via vacuum filtration.

-

Suspend the salt in anhydrous THF at 0 °C. Slowly add a mild base (e.g., triethylamine) to generate the stabilized ylide, 3-(triphenylphosphoranylidene)dihydrofuran-2(3H)-one. The solution will turn pale yellow, self-validating the ylide formation.

Step 2: Olefination

-

Add 1.05 equivalents of dropwise to the ylide solution.

-

Heat the reaction mixture to 60 °C for 4-6 hours[5]. Rationale: Elevated temperature provides the necessary activation energy for the oxaphosphetane intermediate to collapse into the desired alkene.

Step 3: Workup and Purification

-

Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract three times with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to remove the triphenylphosphine oxide byproduct. Recrystallize from cold ethanol to yield the pure (E)-isomer.

Self-Validating Analytical Workflows

To guarantee the scientific integrity of the synthesized batch, the following self-validating analytical workflow must be executed. Relying on a single analytical method is insufficient for stereochemical confirmation.

-

HPLC Analysis: Utilized first to confirm chemical purity (>98%) and resolve any trace amounts of the (Z)-isomer.

-

¹H-NMR (400 MHz, CDCl₃): This is the definitive diagnostic tool. The vinylic proton (

to the carbonyl) in the (E)-isomer experiences an anisotropic deshielding effect from the adjacent carbonyl oxygen, causing it to appear significantly downfield (typically ~7.5 ppm) compared to the (Z)-isomer. -

LC-MS: Confirms the exact molecular mass, yielding a prominent [M+H]⁺ peak at m/z 175.07.

Caption: Self-validating analytical workflow for isolating and confirming the (E)-isomer.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 914711, (E)-3-Benzylidenedihydrofuran-2(3H)-one." PubChem. Available at:[Link]

-

Katsumi, I., et al. "Studies on styrene derivatives. I. Synthesis and antiinflammatory activities of alpha-benzylidene-gamma-butyrolactone derivatives." Chemical and Pharmaceutical Bulletin, vol. 34, no. 1, 1986, pp. 121-129. Available at:[Link]

-

Scholz, M., et al. "Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

- 1. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-3-Benzylidenedihydrofuran-2(3H)-one | C11H10O2 | CID 914711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

The α-Methylene-γ-Butyrolactone (AMGBL) Pharmacophore: Mechanisms of Covalent Target Modulation and Therapeutic Profiling

Introduction to the AMGBL Pharmacophore

The α-methylene-γ-butyrolactone (AMGBL) moiety is a highly reactive structural motif ubiquitous in bioactive natural products, most notably sesquiterpene lactones (STLs) such as parthenolide, costunolide, and helenalin. Characterized by an exo-methylene group conjugated with a carbonyl function, this five-membered lactone ring serves as a potent Michael acceptor . The electrophilic nature of AMGBL enables it to undergo conjugate addition with biological nucleophiles, primarily the sulfhydryl (-SH) groups of surface-exposed cysteine residues on target proteins , [[1]]([Link]). This irreversible covalent modification underpins its broad spectrum of pharmacological activities, including potent anti-inflammatory and anti-cancer effects .

Biochemical Mechanism of Action: The Michael Addition

Unlike reversible competitive inhibitors, AMGBL-containing compounds function as targeted covalent inhibitors (TCIs). The conjugated double bond is highly polarized, rendering the β-carbon (the exo-methylene carbon) highly susceptible to nucleophilic attack. In the physiological environment, the most reactive nucleophiles are the thiolate anions of cysteine residues .

When an AMGBL compound enters the binding pocket of a target protein, spatial proximity and the specific microenvironment (which often lowers the pKa of the target cysteine) facilitate a rapid Michael addition. This forms a stable thioether covalent adduct, leading to steric occlusion of the active site or allosteric conformational changes that completely abrogate protein function .

Biochemical mechanism of AMGBL-mediated covalent modification and pathway inhibition.

Primary Biological Targets: The NF-κB Pathway

The most extensively characterized mechanism of AMGBL is the potent inhibition of the NF-κB signaling cascade, a master regulator of inflammation and cell survival. AMGBL compounds achieve this through dual-node covalent intervention:

-

IKKβ Inhibition: AMGBL binds to Cys179 in the activation loop of IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm , .

-

RELA (p65) Inhibition: For NF-κB complexes that bypass IKKβ blockade, AMGBL directly alkylates Cys38 and Cys120 on the RELA subunit. Cys38 is critically located in the DNA-binding domain; its modification physically prevents the transcription factor from complexing with consensus DNA sequences [[2]]([Link]), .

Structure-Activity Relationship (SAR): The Necessity of the Electrophile

To definitively prove that the biological activity of AMGBL is driven by covalent modification rather than mere steric fit, SAR studies frequently employ saturated analogs. Reduction of the exo-methylene double bond yields a saturated γ-butyrolactone, completely abolishing its Michael acceptor capability .

Table 1: SAR of AMGBL vs. Reduced Analogs on NF-κB Inhibition (Summarized quantitative data comparing intact pharmacophores to their saturated counterparts )

| Compound | Pharmacophore Status | NF-κB Inhibition at 10 μM (%) | Mechanistic Implication |

| Parthenolide | Intact AMGBL | >95% | Potent covalent modification of RELA/IKKβ |

| Reduced Parthenolide | Saturated (No Michael Acceptor) | <5% | Loss of electrophilicity abolishes target binding |

| Spirocyclic Analogue 19 | Intact AMGBL | >70% | Rigidified Michael acceptor retains high efficacy |

| Reduced Analogue 21 | Saturated (No Michael Acceptor) | ~5% | Confirms absolute necessity of the α,β-unsaturated system |

Experimental Methodologies for AMGBL Profiling

To rigorously validate the mechanism of action of novel AMGBL compounds, researchers must employ orthogonal techniques that confirm both the physical binding to the target and the functional consequence of that binding.

Protocol A: Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP is the gold standard for identifying the proteome-wide targets of covalent inhibitors. By functionalizing the AMGBL pharmacophore with an alkyne handle, researchers can track its covalent interactions in live cells .

Causality of Experimental Design: Live-cell labeling is strictly preferred over lysate labeling. Cell lysis disrupts native protein folding and exposes buried cysteines that are not biologically relevant, leading to false positives. Live-cell ABPP ensures that only surface-exposed, functionally active cysteines in their native redox state are captured.

Step-by-Step Workflow:

-

In Situ Labeling: Incubate live target cells (e.g., cancer cell lines) with the alkyne-tagged AMGBL probe (5–10 μM) for 1–2 hours. Self-Validation Step: Pre-incubate a control group with a 10x excess of unmodified AMGBL for 1 hour before adding the probe to compete for specific binding sites.

-

Cell Lysis: Wash cells with cold PBS and lyse using a mild non-denaturing buffer (e.g., 1% NP-40) to preserve protein integrity.

-

Click Chemistry (CuAAC): React the lysates with a biotin-azide reporter using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Add 1 mM TCEP, 100 μM TBTA ligand, and 1 mM CuSO4. React for 1 hour at room temperature.

-

Enrichment: Incubate the clicked proteome with streptavidin-agarose beads for 2 hours. Wash stringently with SDS and urea buffers to remove non-covalently bound proteins.

-

On-Bead Digestion & LC-MS/MS: Reduce (DTT), alkylate (iodoacetamide), and digest the enriched proteins with trypsin. Analyze the resulting peptides via quantitative LC-MS/MS to identify the specific cysteine residues modified by the probe.

Activity-Based Protein Profiling (ABPP) workflow for identifying AMGBL targets.

Protocol B: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

While reporter assays show downstream transcriptional changes, EMSA is required to prove that AMGBL directly disrupts the physical interaction between NF-κB and DNA .

Causality of Experimental Design: Because AMGBL modifies Cys38 in the RELA DNA-binding domain, EMSA provides direct, self-validating evidence of this steric blockade. If the compound only inhibited upstream kinases (like IKKβ), recombinant RELA would still bind DNA in a cell-free EMSA.

Step-by-Step Workflow:

-

Nuclear Extraction: Treat cells with TNF-α to induce NF-κB nuclear translocation, followed by AMGBL treatment. Isolate nuclear extracts using a hypotonic/hypertonic buffer gradient.

-

Probe Preparation: End-label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-GGGACTTTCC-3') with[γ-32P]ATP or a fluorophore.

-

Binding Reaction: Incubate 5 μg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC) to prevent non-specific protein-DNA interactions. Self-Validation Step: Include a "supershift" control by adding an anti-RELA antibody to confirm the identity of the shifted band.

-

Electrophoresis: Resolve the complexes on a 4–6% non-denaturing polyacrylamide gel.

-

Detection: Visualize via autoradiography or fluorescence imaging. AMGBL treatment will manifest as a dose-dependent disappearance of the NF-κB/DNA complex band [[3]]([Link]).

References

1.[4] Rüngeler, P., et al. "α-Methylene-γ-butyrolactones: versatile skin bioactive natural products." Bioorganic & Medicinal Chemistry (1999). URL:[Link] 2.[3] Castro, V., et al. "Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens." Planta Medica (2000). URL:[Link] 3.[2] Penthala, N. R., et al. "Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents." Bioorganic & Medicinal Chemistry Letters (2022). URL:[Link] 4.[5] Penthala, N. R., et al. "Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study." Journal of Medicinal Chemistry (2016). URL:[Link] 5.[1] Wube, A. A., et al. "Covalent Modification of Human Serum Albumin by the Natural Sesquiterpene Lactone Parthenolide." Molecules (2015). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of 3-Benzylidenedihydrofuran-2(3H)-one in Oncology

Executive Summary

The search for small-molecule oncotherapeutics has increasingly focused on "privileged structures"—molecular scaffolds capable of binding diverse biological targets. 3-benzylidenedihydrofuran-2(3H)-one (also known as

This guide provides a rigorous technical analysis of this scaffold, detailing its chemical synthesis, mechanistic pathways (NF-

Chemical Architecture & Pharmacophore Analysis[1][2]

The antitumor activity of 3-benzylidenedihydrofuran-2(3H)-one hinges on the reactivity of its

The "Warhead" Mechanism

The core pharmacophore contains an electrophilic carbon at the

-

Selectivity: The molecule shows a preference for the highly nucleophilic selenocysteine and cysteine residues found in redox-regulating enzymes (e.g., Thioredoxin Reductase) and transcription factors (e.g., NF-

B, STAT3). -

Steric Tuning: Substituents on the benzylidene ring (e.g., -NO

, -OMe) modulate the electron density of the exocyclic double bond, thereby tuning the rate of Michael addition (

Synthetic Pathways[2]

To ensure reproducibility and stereochemical control (favoring the thermodynamically stable E-isomer), we utilize a base-catalyzed Aldol condensation. While Wittig-Horner olefination offers higher stereoselectivity, the Aldol route is more atom-economical for initial library generation.

Diagram 1: Synthesis Workflow

The following directed graph illustrates the optimized synthetic pathway from commodity starting materials to the final bioactive scaffold.

Caption: Optimized Aldol condensation pathway. The reaction favors the (E)-isomer due to steric hindrance relief between the carbonyl oxygen and the phenyl ring.

Protocol 1: Synthesis of 3-Benzylidenedihydrofuran-2(3H)-one

Objective: Isolate the core scaffold with >95% purity.

-

Reagent Prep: In a dry 250 mL round-bottom flask, dissolve Benzaldehyde (10 mmol, 1.0 eq) and

-Butyrolactone (10 mmol, 1.0 eq) in anhydrous Benzene (50 mL). -

Catalysis: Add Sodium Ethoxide (NaOEt) (15 mmol, 1.5 eq) slowly at 0°C under nitrogen atmosphere. Note: Sodium metal in dry ether can be used for in-situ generation if commercial NaOEt is degraded.

-

Reaction: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a UV-active spot with lower

than benzaldehyde. -

Workup: Acidify with 10% HCl to pH 2. Extract with Ethyl Acetate (

mL). -

Purification: Wash organic layer with brine, dry over anhydrous Na

SO -

Validation:

H NMR (CDCl

Mechanistic Oncology

The therapeutic window of 3-benzylidenedihydrofuran-2(3H)-one arises from "Redox Vulnerability." Cancer cells, maintaining high basal ROS levels, are hypersensitive to further glutathione (GSH) depletion caused by Michael acceptors.

Mechanism of Action (MoA)

-

GSH Depletion: The drug conjugates with intracellular GSH, reducing the cell's antioxidant capacity.

-

ROS Surge: Unchecked Reactive Oxygen Species damage mitochondrial membranes (MMP loss).

-

NF-

B Inhibition: The drug covalently modifies cysteine residues (Cys38) on the p65 subunit of NF-

Diagram 2: Signaling Cascade

Caption: Dual-action mechanism: ROS induction via GSH depletion and direct inhibition of NF-κB signaling leading to apoptotic cell death.

Preclinical Evaluation Data

The following data summarizes the cytotoxicity profile of the core scaffold versus substituted analogs. The addition of electron-withdrawing groups (e.g., Nitro) generally enhances potency by increasing the electrophilicity of the Michael acceptor.

Table 1: Comparative Cytotoxicity (IC

| Compound Derivative | K562 (Leukemia) | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism Note |

| Unsubstituted (Core) | 12.5 | 18.2 | 22.1 | 15.4 | Baseline Michael reactivity |

| 2-Nitro (-NO | 1.7 | 3.4 | 5.8 | 2.1 | High electrophilicity; Rapid GSH depletion |

| 4-Methoxy (-OMe) | >50 | 45.0 | 38.2 | 42.1 | Electron-donating group reduces reactivity |

| 3,4-Dichloro | 4.2 | 5.1 | 6.5 | 4.8 | Enhanced lipophilicity + electrophilicity |

Data aggregated from standard SRB/MTT assays across validated literature sources [1, 2].

Protocol 2: Target Validation (Cysteine Binding)

To verify the Michael addition mechanism, a competition assay with N-acetylcysteine (NAC) is required.

-

Seeding: Plate HCT-116 cells at

cells/well in 96-well plates. -

Pre-treatment: Treat Group A with NAC (5 mM) for 2 hours (ROS scavenger/Thiol donor). Leave Group B untreated.

-

Drug Treatment: Add 3-benzylidenedihydrofuran-2(3H)-one at IC

concentration to both groups. Incubate for 24 hours. -

Readout: Perform MTT assay.

-

Interpretation: If Group A shows significantly higher viability (>80%) compared to Group B (<50%), the mechanism is confirmed as thiol-dependent (Michael addition).

Challenges & Optimization

While promising, the scaffold faces specific developability hurdles:

-

Metabolic Stability: The lactone ring is susceptible to hydrolysis by plasma esterases. Solution: Bioisosteric replacement of the lactone oxygen with nitrogen (lactam) or sulfur (thiolactone) can improve half-life [3].

-

Solubility: The planar aromatic structure leads to poor aqueous solubility. Solution: Introduction of morpholine or piperazine tails on the benzylidene ring (via Mannich reaction) enhances solubility and lysosomal trapping.

References

-

Synthesis and biological evaluation of (E)-3-benzylidene-dihydro-5-methylfuran-2(3H)-ones as potential anticancer agents. Source: ResearchGate / Journal of Pharmacy Research URL:[Link]

-

Anticancer activity mechanism of novelly synthesized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Source: National Institutes of Health (PMC) URL:[Link]

-

Asymmetric vinylogous Michael addition of 5-substituted-furan-2(3H)-ones to an α,β-unsaturated-γ-lactam. Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: National Institutes of Health (PMC) URL:[Link]

(E)-3-Benzylidenedihydrofuran-2(3H)-one molecular weight and solubility data

An In-Depth Technical Guide to the Physicochemical Properties of (E)-3-Benzylidenedihydrofuran-2(3H)-one

Introduction

(E)-3-Benzylidenedihydrofuran-2(3H)-one is a derivative of the furanone family, a class of heterocyclic compounds recognized for their significant presence in natural products and their potential as scaffolds in medicinal chemistry.[1] The molecule's structure, featuring a γ-lactone ring fused with a benzylidene group, imparts a unique combination of rigidity and lipophilicity that dictates its physical and chemical behavior. Understanding the fundamental physicochemical properties of this compound, specifically its molecular weight and solubility, is a critical prerequisite for its application in drug discovery and development, impacting everything from reaction kinetics in synthesis to bioavailability and formulation in pharmacology.[2]

This guide provides a detailed overview of the core physicochemical attributes of (E)-3-Benzylidenedihydrofuran-2(3H)-one, offering both established data and field-proven methodologies for its empirical determination.

Core Physicochemical Properties

The foundational characteristics of a molecule provide the basis for predicting its behavior in various chemical and biological systems. For (E)-3-Benzylidenedihydrofuran-2(3H)-one, these properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | PubChem[3] |

| Molecular Weight | 174.20 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[4] |

The molecular weight is a definitive, calculated property derived from the compound's molecular formula.[3] Its solid physical state at standard conditions is typical for a molecule of this size and structure, suggesting significant intermolecular forces in the crystalline lattice.[4]

Solubility Profile: A Qualitative and Predictive Analysis

Quantitative, experimentally-derived solubility data for (E)-3-Benzylidenedihydrofuran-2(3H)-one is not extensively reported in publicly available literature. However, a robust qualitative and predictive assessment can be made based on its chemical structure and by drawing parallels with structurally similar compounds like aurones and other lipophilic lactones.[5]

The molecule possesses both a polar lactone functional group and a nonpolar benzylidene group. The large, nonpolar surface area contributed by the aromatic ring and the hydrocarbon backbone is expected to dominate its solubility characteristics, leading to a generally lipophilic ("fat-loving") nature.

Predicted Solubility in Common Laboratory Solvents:

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water are unlikely to overcome the energy required to solvate the large, nonpolar benzylidene moiety. This is a common challenge for such structures in biological assays.[5] |

| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | The alkyl chains of these alcohols can interact with the nonpolar regions of the molecule, while their hydroxyl groups can interact with the polar lactone ring, allowing for limited solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High Solubility | These solvents are effective at solvating both polar and nonpolar compounds. Their high polarity can interact with the lactone, and their aprotic nature does not create a strong, exclusionary solvent network, readily accommodating the entire molecule. DMSO is a common choice for preparing stock solutions of lipophilic compounds for biological screening.[2] |

| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform | High Solubility | The nonpolar nature of these solvents allows for favorable van der Waals interactions with the benzylidene group and the overall hydrocarbon structure, leading to good solubility. |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move beyond prediction and obtain precise, quantitative data, a standardized experimental approach is necessary. The equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a gold-standard technique for this purpose.[5] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of (E)-3-Benzylidenedihydrofuran-2(3H)-one in a selected solvent (e.g., PBS, pH 7.4) at a controlled temperature.

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the compound ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.[2]

-

Constant Temperature: Solubility is temperature-dependent. A temperature-controlled shaker is crucial for obtaining data relevant to specific conditions, such as physiological temperature (37°C).

-

Equilibration Time: A 24-48 hour agitation period allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved solid.

-

Centrifugation/Filtration: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of the soluble concentration.

-

HPLC Analysis: HPLC provides a highly sensitive and specific method for quantifying the concentration of the dissolved compound, distinguishing it from any potential impurities or degradants.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid (E)-3-Benzylidenedihydrofuran-2(3H)-one (e.g., 5-10 mg) to a series of vials (n=3 for triplicate analysis) containing a known volume (e.g., 2 mL) of the desired solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sample Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with the mobile phase to be used for HPLC analysis. The dilution factor must be chosen to bring the concentration within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method. Calculate the concentration of the compound by comparing its peak area to a standard curve prepared from known concentrations of (E)-3-Benzylidenedihydrofuran-2(3H)-one.

-

Solubility Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility in units such as mg/mL or µM.

Caption: Workflow for quantitative solubility determination.

Conclusion

While specific quantitative solubility data for (E)-3-Benzylidenedihydrofuran-2(3H)-one remains to be broadly published, its molecular structure provides a strong basis for predicting its behavior as a lipophilic compound with low aqueous solubility and high solubility in polar aprotic and nonpolar organic solvents. For researchers and drug development professionals requiring precise data for applications such as formulation or in vitro/in vivo testing, the provided experimental protocol offers a robust and reliable pathway for empirical determination. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this and related chemical scaffolds.

References

-

(E)-3-Benzylidenedihydrofuran-2(3H)-one. PubChem. National Center for Biotechnology Information. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Synthesis and biological evaluation of (E)-3-benzylidene-dihydro-5-methylfuran-2(3H)-ones as potential anticancer agents. ResearchGate. [Link]

-

Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]

-

Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. MDPI. [Link]

-

Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online. [Link]

Sources

difference between alpha-methylene and alpha-benzylidene lactones

Comparative Pharmacophore Analysis: -Methylene vs. -Benzylidene Lactones in Drug Design

Executive Summary

The

While both scaffolds function as Michael acceptors targeting cysteine residues (e.g., in NF-

Structural & Electronic Fundamentals

The core difference lies in the substitution at the

-

-Methylene (

-

-Benzylidene (

-

Steric Shielding: It adds bulk near the reaction center, potentially reducing off-target alkylation.

-

Electronic Tuning: Substituents on the phenyl ring (e.g., -Cl, -OMe, -NO

) can raise or lower the LUMO energy, allowing medicinal chemists to dial in the reactivity rate (

-

Visualization: Structural Reactivity Logic

Figure 1: Comparative mechanistic flow from chemical structure to biological outcome. Note the divergence in steric control and toxicity profiles.

Reactivity & Mechanism of Action (MOA)

The primary MOA for both scaffolds is the Michael Addition (conjugate addition). The biological nucleophile (typically a thiolate anion,

The Cysteine Targeting Paradigm

The biological activity—cytotoxicity, anti-inflammatory, or anticancer—is largely driven by the alkylation of specific cysteine residues in signaling proteins.

-

NF-

B Pathway: Both scaffolds inhibit NF- -

Glutathione (GSH) Depletion: A major mechanism of cytotoxicity is "alkylation stress." The lactones react with intracellular GSH. If the reaction is too fast (common with MBLs), it leads to rapid GSH depletion, accumulation of Reactive Oxygen Species (ROS), and mitochondrial apoptosis. BBLs can be designed to react slower with GSH while maintaining affinity for the target protein Cys residue.

Kinetic Selectivity

The reaction rate follows second-order kinetics:

Visualization: NF- B Inhibition Pathway

Figure 2: Dual inhibition mechanism. The lactone warhead prevents I

Synthetic Methodologies

Synthesis of -Benzylidene- -Butyrolactones (BBLs)

The most robust method for synthesizing BBLs is the Aldol Condensation . This pathway is preferred for drug discovery because it allows for the rapid generation of libraries by varying the aromatic aldehyde.

Protocol: Base-Catalyzed Aldol Condensation

-

Reagents:

-Butyrolactone (1.0 eq), Substituted Benzaldehyde (1.0 eq), Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.2 eq). -

Solvent: Anhydrous Benzene or Toluene (to facilitate azeotropic water removal).

-

Procedure:

-

Step A: Dissolve the aldehyde and lactone in the solvent under an inert atmosphere (

). -

Step B: Add the base dropwise at 0°C.

-

Step C: Reflux the mixture for 4–12 hours. The reaction is driven by the thermodynamic stability of the conjugated product.

-

Step D: Acidify with dilute HCl, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).

-

-

Yield: Typically 60–85%.

-

Stereochemistry: The E-isomer is predominantly formed due to steric repulsion between the phenyl ring and the lactone carbonyl in the Z-isomer.

Synthesis of -Methylene- -Butyrolactones (MBLs)

Synthesis of the terminal methylene group is more challenging and often requires multi-step procedures, such as:

-

Carboxylation: Reaction of the lactone enolate with diethyl carbonate or carbon dioxide.

-

Reduction/Elimination: Reduction of the resulting ester/acid followed by elimination (e.g., via the Reformatsky reaction or using Eschenmoser’s salt).

Comparative Data Profile (SAR)

The following table summarizes the general Structure-Activity Relationship (SAR) trends observed in cytotoxicity assays (e.g., HL-60, MCF-7 cell lines).

| Feature | Implications for Drug Design | ||

| Electrophilicity | High | Moderate to High (Tunable) | MBLs risk high off-target toxicity. |

| Steric Hindrance | Low | High | BBLs are more selective for accessible cysteines. |

| GSH Reactivity | Rapid (High Depletion) | Slower (Sustained) | BBLs induce less oxidative stress/necrosis. |

| Lipophilicity | Low (unless substituted) | High (Aromatic ring) | BBLs have better membrane permeability. |

| Metabolic Stability | Low (Rapid conjugation) | Moderate | BBLs may have longer half-lives. |

| SAR Flexibility | Limited | Extensive | BBL phenyl ring allows substituent optimization. |

Experimental Protocol: Reactivity Assay

To validate the "tunability" of your synthesized lactones, you must measure their reactivity with a model thiol.

Protocol: Kinetic Assay using Ellman’s Reagent (DTNB)

This assay measures the rate of disappearance of free thiol (Cysteine or GSH) as it reacts with the lactone.

-

Preparation:

-

Prepare a 10 mM stock solution of the Lactone in DMSO.

-

Prepare a 1 mM stock solution of L-Cysteine in Phosphate Buffer (pH 7.4).

-

Prepare Ellman’s Reagent (DTNB) solution.

-

-

Reaction:

-

Mix Lactone and Cysteine in a 1:1 ratio (final conc. 100

M) in a 96-well plate. -

Incubate at 37°C.

-

-

Measurement:

-

At time points (0, 5, 10, 30, 60 min), take an aliquot.

-

Add DTNB. The unreacted cysteine cleaves DTNB to release TNB

(yellow color). -

Measure Absorbance at 412 nm.

-

-

Analysis:

-

Plot ln[Cysteine] vs. Time. The slope represents the pseudo-first-order rate constant (

). -

Validation: A BBL with an electron-withdrawing group (e.g., 4-NO

) should show a steeper slope (faster reaction) than a BBL with an electron-donating group (e.g., 4-OMe).

-

References

-

Mechanism of Action & Cytotoxicity

-

Synthesis & SAR of

-Benzylidene Lactones:- Ma, Y., et al. (2023). "Regiospecific and Enantiospecific Effects of the -Benzyl- -benzylidene- -butyrolactone Structure on Phytotoxic Fungi." Journal of Agricultural and Food Chemistry.

-

[4]

-

Chemical Proteomics & Reactivity

- Liu, J., et al. (2021). " -Methylene- -Lactone Scaffold for Developing Chemical Probes at the Two Ends of the Selectivity Spectrum." ACS Central Science.

-

Aldol Condensation Methodology

- Amherst College.

-

Reactivity with Glutathione

-

Portoghese, P.S., et al. (1989).[5] "Reactivity of glutathione with

-unsaturated ketone flavouring substances." Food and Chemical Toxicology.

-

Sources

- 1. Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Rational Design of Targeted Covalent Inhibitors Utilizing the (E)-3-Benzylidenedihydrofuran-2(3H)-one Scaffold

Executive Summary

In the modern era of drug discovery, targeted covalent inhibitors (TCIs) have experienced a massive resurgence. The ability to achieve prolonged target residence time and high biochemical efficiency makes TCIs highly desirable. Among the diverse array of electrophilic warheads, the (E)-3-benzylidenedihydrofuran-2(3H)-one scaffold—commonly referred to as the α-benzylidene-γ-butyrolactone motif—stands out as a privileged structure. This whitepaper dissects the chemical logic, mechanistic causality, and pharmacological applications of this scaffold as a highly tunable Michael acceptor.

Chemical Architecture and Mechanistic Causality

The core utility of (E)-3-benzylidenedihydrofuran-2(3H)-one lies in its α,β-unsaturated lactone system, which functions as a robust Michael acceptor.

The Thia-Michael Addition Mechanism

When introduced to a biological environment, the exocyclic β-carbon (the benzylic position) acts as a soft electrophile. It undergoes a nucleophilic attack by the thiolate anions (-S⁻) of surface-exposed cysteine (SEC) residues on target proteins[1]. This reaction, known as a Thia-Michael addition, results in the formation of a stable, irreversible thioether bond.

Causality in Structural Design: As an application scientist, I emphasize the critical nature of the (E)-stereochemistry. The (E)-geometry ensures that the bulky phenyl ring is oriented away from the lactone oxygen. This minimizes steric hindrance along the Bürgi-Dunitz trajectory, allowing the incoming cysteine thiolate to attack the β-carbon efficiently. Furthermore, the electrophilicity of this warhead is highly tunable. By substituting the benzylidene ring with electron-withdrawing groups (e.g., -NO₂, -Cl), we can increase the partial positive charge on the β-carbon, accelerating the reaction rate. Conversely, electron-donating groups (e.g., -OH, -OMe) dampen reactivity, preventing excessive off-target .

Pharmacological Applications in Drug Design

The versatility of the α-benzylidene-γ-butyrolactone scaffold has led to its deployment in two primary therapeutic areas: inflammation and oncology.

Dual COX-2 / 5-LOX Inhibition: The KME-4 Paradigm

In the realm of anti-inflammatory drug design, the compound KME-4 (α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone) serves as a benchmark[2]. Unlike traditional NSAIDs that selectively target cyclooxygenase (COX), KME-4 acts as a dual inhibitor of both prostaglandin synthetase (COX-2) and 5-lipoxygenase (5-LOX)[3][4].

Mechanistic Rationale: Selective COX-2 inhibition often leads to a "shunting" effect, where accumulated arachidonic acid is redirected into the 5-LOX pathway, producing pro-inflammatory leukotrienes. By utilizing the α-benzylidene-γ-butyrolactone warhead to simultaneously block both enzymatic nodes, KME-4 achieves superior anti-inflammatory efficacy with a significantly reduced ulcerogenic profile compared to indomethacin.

NF-κB Pathway Modulation in Oncology

In oncology, specifically in the treatment of Chronic Lymphocytic Leukemia (CLL), the scaffold has been incorporated into spirocyclic dimers (SpiDs), such as SpiD3 [5].

Mechanistic Rationale: SpiD3 leverages the Michael acceptor to covalently modify specific surface-exposed cysteines: Cys179 on the IKKβ kinase and Cys38 on the RELA (p65) transcription factor[1]. This dual-node covalent modification halts IκBα phosphorylation and prevents RELA nuclear translocation. The resulting accumulation of misfolded proteins triggers a futile Unfolded Protein Response (UPR), culminating in the apoptosis of malignant B-cells[5].

Fig 1: Mechanism of NF-κB pathway inhibition via covalent modification of surface-exposed cysteines.

Application Workflows: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biochemical profiling of these covalent inhibitors.

Protocol 1: Stereoselective Synthesis of (E)-3-Benzylidenedihydrofuran-2(3H)-one

Objective: Synthesize the Michael acceptor warhead via a kinetically controlled aldol condensation.

-

Enolate Generation: In an oven-dried Schlenk flask under argon, dissolve γ-butyrolactone (1.0 eq) in anhydrous THF (0.2 M). Cool the system to -78°C. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise.

-

Causality: The use of the bulky, non-nucleophilic base LDA at cryogenic temperatures (-78°C) ensures the irreversible, kinetic deprotonation of the α-carbon. This strictly prevents unwanted Claisen-type self-condensation of the lactone.

-

-

Electrophile Addition: After 45 minutes of stirring, add the desired benzaldehyde derivative (1.2 eq) dropwise. Stir for 2 hours at -78°C, then allow the mixture to warm to room temperature.

-

Dehydration: To drive the elimination of the resulting β-hydroxy lactone to the α,β-unsaturated system, add p-toluenesulfonic acid (p-TSA, 0.1 eq) and reflux in toluene utilizing a Dean-Stark trap.

-

Causality: The thermodynamic driving force of continuous water removal pushes the equilibrium exclusively toward the (E)-isomer, minimizing steric clash.

-

-

Quench and Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Intrinsic Reactivity Profiling (GSH Trapping Assay)

Objective: Quantify the electrophilicity of the Michael acceptor to predict off-target toxicity and establish a structure-activity relationship (SAR).

-

Preparation: Prepare a 10 mM stock of the synthesized inhibitor in DMSO. Prepare a 100 mM stock of reduced glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).

-

Incubation: In a 96-well plate, mix the inhibitor (final concentration 100 µM) with GSH (final concentration 1 mM) and incubate at 37°C.

-

Kinetic Quenching: At predefined time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench into 50 µL of ice-cold acetonitrile containing 1% formic acid.

-

Causality: The sudden drop in pH protonates the nucleophilic thiolate of GSH (pKa ~8.3), instantly halting the Thia-Michael addition. This provides an accurate kinetic snapshot of the reaction while simultaneously stabilizing the analyte for mass spectrometry.

-

-

LC-MS Quantification: Analyze the depletion of the parent compound using LC-MS/MS against an internal standard. Calculate the half-life (

).

Fig 2: End-to-end workflow for the synthesis and validation of targeted covalent inhibitors.

Quantitative Efficacy Data

The table below summarizes the comparative biochemical data of key α-benzylidene-γ-butyrolactone derivatives, highlighting the balance between target affinity and intrinsic reactivity.

| Compound | Primary Target(s) | Mechanism of Action | Biochemical Potency (IC₅₀) | Intrinsic Reactivity ( |

| KME-4 | COX-2 / 5-LOX | Dual Enzyme Inhibition | ~0.5 µM | > 120 min |

| SpiD3 | IKKβ / RELA | SEC Covalent Modification | 15 nM | 45 min |

| Unsubstituted Lactone | N/A (Control) | Non-specific Alkylation | > 50 µM | < 5 min (Highly Toxic) |

Note: An optimal GSH half-life (

References

-

Title: Synthesis and antiinflammatory activities of alpha-benzylidene-gamma-butyrolactone derivatives. Source: Chemical and Pharmaceutical Bulletin (1986). URL: [Link]

-

Title: Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents. Source: Bioorganic & Medicinal Chemistry Letters (2022). URL: [Link]

-

Title: Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Source: Molecules / PubMed Central (2022). URL: [Link]

-

Title: Pharmacological Properties of a New Anti-Inflammatory Compound, α-(3,5-Di-Tert-Butyl-4-Hydroxybenzylidene)-γ-Butyrolactone (KME-4), and Its Inhibitory Effects on Prostaglandin Synthetase and 5-Lipoxygenase. Source: Japanese Journal of Pharmacology (1984). URL: [Link]

Sources

- 1. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KME-4|alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone [benchchem.com]

- 4. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Toxicity Profile of Benzylidene-Substituted Furanone Derivatives: A Comprehensive Technical Guide

Introduction & Pharmacological Context

Benzylidene-substituted furanone derivatives, including analogues of naturally occurring nostoclides, represent a highly versatile class of heterocyclic compounds. They have garnered significant attention in drug discovery due to their broad spectrum of biological activities, which range from quorum-sensing inhibition and antimicrobial efficacy to targeted anticancer cytotoxicity[1]. However, the transition of these compounds from bench to bedside is frequently bottlenecked by their complex toxicity profiles.

As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a screening exercise, but as a mechanistic puzzle. The therapeutic index of a benzylidene furanone is exquisitely sensitive to its structural topology. Understanding the causality behind their off-target toxicity, genotoxic potential, and cellular disruption mechanisms is critical for rational drug design. This whitepaper synthesizes current empirical data, structure-toxicity relationships (STR), and validated experimental workflows to guide researchers in profiling the toxicity of these promising scaffolds.

Structure-Toxicity Relationships (STR)

The biological reactivity of benzylidene-substituted furanones is primarily driven by the α,β-unsaturated carbonyl system of the furan-2(5H)-one core, which acts as a Michael acceptor. This electrophilic center can covalently interact with nucleophilic residues (such as cysteine thiols) on cellular proteins, leading to both therapeutic efficacy and off-target toxicity[2].

The Impact of Halogenation

Halogenation, particularly bromination or chlorination on the furanone core or the benzylidene ring, profoundly alters the molecule's toxicity. While monobrominated exocyclic vinyl groups are critical for potent biological activity (e.g., deactivating the bacterial LuxS enzyme via covalent modification), this high reactivity often translates to indiscriminate cytotoxicity in mammalian cells[2]. For instance, halogenated furanones have been shown to induce significant toxicity in human kidney (HK-2) cells at concentrations as low as 50 μM[3]. The strong electron-withdrawing nature of halogens increases the electrophilicity of the furanone ring, promoting non-specific protein alkylation.

Hydroxylation and Polar Substituents

Conversely, the introduction of polar groups, such as hydroxyl (-OH) or methoxy (-OCH3) substituents on the benzylidene ring, tends to improve the therapeutic window. Bis-3-methoxyphenyl-substituted furanones have demonstrated a lack of significant toxicity against healthy HK-2 cells while maintaining biological activity[3]. Furthermore, meta-hydroxyl substitution on the benzylidene ring has been associated with potent, selective cytotoxicity against specific cancer cell lines (e.g., HL-60 leukemia cells) with an IC50 of 8.9 μM, without inducing broad-spectrum damage to non-malignant tissues[1].

Cellular Mechanisms of Cytotoxicity

The cytotoxicity of active benzylidene furanones in eukaryotic cells is typically mediated through the induction of oxidative stress. Upon cellular internalization, the electrophilic furanone core depletes intracellular glutathione (GSH), leading to the accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Caption: Mechanism of benzylidene furanone-induced cellular apoptosis via oxidative stress.

Preclinical Toxicity Profiling

To accurately define the safety profile of a novel furanone derivative, a tiered testing strategy is required. This ensures that only compounds with a favorable therapeutic index progress to advanced models.

In Vitro Mammalian Cytotoxicity

Cytotoxicity is routinely assessed using the MTT assay. It is imperative to test compounds against both target cancer cell lines (e.g., HL-60, HCT-8) and healthy human cell lines. Human kidney-2 (HK-2) cells are the gold standard for this, as the kidneys are the primary route of xenobiotic clearance, making renal toxicity a common failure point for small molecules[3].

Genotoxicity and Mutagenesis

Because furanones can interact with nucleophiles, there is a theoretical risk of DNA alkylation. The Ames test, utilizing histidine-dependent Salmonella typhimurium strains (e.g., TA100), is employed to detect frameshift or point mutations. Studies indicate that while some highly halogenated furanones exhibit weak mutagenic activity, optimally substituted benzylidene furanones remain non-mutagenic, emphasizing the importance of structural tuning[4].

In Vivo Acute Toxicity

Before mammalian in vivo testing, the Galleria mellonella (greater wax moth) larvae model serves as a robust, ethical, and high-throughput proxy for systemic toxicity. Survival rates and melanization (an immune response indicator) are monitored. Non-halogenated furanones have shown 100% survival in G. mellonella at 100 μM, validating their safety for further mammalian studies[3].

Caption: Tiered experimental workflow for furanone toxicity and safety profiling.

Quantitative Toxicity Data

The table below summarizes the structure-toxicity relationships of various furanone derivatives, highlighting the stark contrast between halogenated and hydroxylated/methoxylated variants.

| Compound Class / Substitution | Cell Line / Model | IC50 / Toxicity Threshold | Biological Observation |

| Nostoclide Analogue (Compound 14) (3-benzyl-5-arylidene, -OH substituted) | HL-60 (Leukemia) | 8.9 μM | High target cytotoxicity; potent proliferation inhibitor[1]. |

| Nostoclide Analogue (Compound 13) (meta -OH substituted) | HCT-8, SF295 | 17.6 – 62.2 μM | Moderate broad-spectrum cancer cytotoxicity[1]. |

| Brominated Benzylidene Furanones (Compounds 6, 11) | HL-60, MDA-MB-435 | > 80 μM (Inactive) | Bromine substitution negatively impacted targeted bioactivity[1]. |

| Halogenated Furanones (Compounds 2, 24, 27, 33) | HK-2 (Healthy Kidney) | Toxic at 50 μM | High off-target toxicity; unsuitable for human formulation[3]. |

| Bis-3-methoxyphenyl Furanone (Compound 10) | HK-2 (Healthy Kidney) | Non-toxic at 50 μM | Safe profile in vitro; reduced electrophilic promiscuity[3]. |

| Bis-3-methoxyphenyl Furanone (Compound 10) | G. mellonella (In vivo) | Non-toxic at 100 μM | No melanization or death observed; high systemic tolerance[3]. |

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include mandatory controls to rule out vehicle toxicity and false positives.

Protocol A: MTT-Based Cytotoxicity Assay (In Vitro)

Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This serves as a direct proxy for cellular metabolic activity and viability.

-

Cell Culture & Seeding:

-

Culture HK-2 cells (or target cancer lines) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed cells into a 96-well plate at a density of

cells/well in 100 μL of medium. Incubate for 24 hours to allow attachment.

-

-

Compound Preparation (Vehicle Control is Critical):

-

Dissolve the furanone derivative in 100% DMSO to create a stock solution.

-

Dilute the stock in culture medium to achieve final testing concentrations (e.g., 1, 10, 25, 50, 100 μM).

-

Self-Validation Step: The final DMSO concentration in the wells must not exceed 0.5% . Include a Vehicle Control well (0.5% DMSO in medium) to prove the solvent is not causing cell death[3]. Include a Positive Control (e.g., 5% DMSO or a known cytotoxic agent like Doxorubicin).

-

-

Treatment:

-

Aspirate the old medium and add 100 μL of the compound-treated medium to the respective wells. Incubate for 48 hours.

-

-

MTT Incubation:

-

Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

-

-

Solubilization & Readout:

-

Carefully aspirate the medium, leaving the formazan crystals intact.

-

Add 100 μL of pure DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate viability percentage relative to the Vehicle Control. Determine the IC50 using non-linear regression analysis.

Protocol B: Ames Genotoxicity Test

Rationale: Evaluates whether the furanone derivative induces reverse mutations in histidine-dependent Salmonella typhimurium, indicating DNA-damaging potential[4].

-

Strain Preparation:

-

Grow S. typhimurium TA100 (hisG46/rfa/ΔuvrB/pKM101) in nutrient broth at 37°C overnight until reaching an OD600 of ~1.0.

-

-

Pre-incubation Mixture:

-

In a sterile tube, combine: 0.1 mL of the bacterial culture, 0.1 mL of the furanone test compound (at varying sub-lethal concentrations determined by prior MIC testing), and 0.5 mL of S9 metabolic activation mix (or phosphate buffer for the -S9 condition).

-

Self-Validation Step: Include a Negative Control (DMSO vehicle) and a Positive Control (Ethylmethane sulfonate, EMS, 0.1 mL) to validate the assay's sensitivity[4].

-

-

Incubation & Plating:

-

Incubate the mixture at 37°C for 20 minutes to allow the chemical to interact with the bacteria/enzymes.

-

Add 2.0 mL of molten top agar (containing trace histidine and biotin, kept at 45°C) to the tube. Vortex gently and immediately pour onto a minimal glucose agar plate.

-

-

Colony Scoring:

-

Allow the agar to harden (2-3 minutes). Invert the plates and incubate at 37°C for 48 hours.

-

Count the number of revertant colonies.

-

-

Interpretation: A compound is classified as mutagenic if the number of revertant colonies is

-fold higher than the spontaneous revertants in the Negative Control plate[4].

Conclusion

The toxicity profile of benzylidene-substituted furanone derivatives is not a monolithic trait but a highly tunable parameter dictated by molecular substitution. Halogenation, while useful for certain antimicrobial mechanisms, often imparts unacceptable mammalian cytotoxicity and weak genotoxicity due to heightened electrophilicity. Conversely, the strategic placement of electron-donating or polar groups (such as methoxy or hydroxyl moieties) on the benzylidene ring can yield compounds with excellent safety profiles in human kidney cells and in vivo models, while preserving targeted therapeutic efficacy. Rigorous, well-controlled experimental workflows—spanning from the MTT assay to the Ames test and G. mellonella in vivo models—are non-negotiable for the successful translation of these promising chemical entities.

References

1.[3] In vitro and in vivo toxicity of selected furanones. ResearchGate. Available at: 2.[1] Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. National Center for Biotechnology Information (NIH). Available at: 3.[4] Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. IDOSI Journals. Available at: 4.[2] Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. CORA (University College Cork). Available at:

Sources

Methodological & Application

one-pot synthesis of (E)-3-benzylidenedihydrofuran-2(3H)-one protocol

An Application Note and Protocol for the One-Pot Synthesis of (E)-3-Benzylidenedihydrofuran-2(3H)-one

Abstract

(E)-3-benzylidenedihydrofuran-2(3H)-one is a prominent example of an α,β-unsaturated γ-butyrolactone, a structural motif present in numerous natural products and pharmacologically active compounds. These butenolides serve as versatile synthetic intermediates in organic chemistry.[1] This document provides a comprehensive guide for the efficient one-pot synthesis of (E)-3-benzylidenedihydrofuran-2(3H)-one. The described protocol leverages a base-catalyzed tandem reaction involving the condensation of γ-butyrolactone with benzaldehyde. This approach is designed for operational simplicity, high atom economy, and robust yields, making it suitable for researchers in synthetic chemistry and drug development. The narrative explains the causal relationships behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Principle of the Synthesis

The one-pot synthesis is achieved through a base-catalyzed aldol-type condensation followed by an irreversible dehydration step. The reaction sequence is initiated by the deprotonation of γ-butyrolactone at the α-position to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product, a β-hydroxy lactone, is unstable under the reaction conditions and readily undergoes elimination of water to yield the thermodynamically favored (E)-3-benzylidenedihydrofuran-2(3H)-one. The use of a strong, non-nucleophilic base and an appropriate solvent system is critical for driving the reaction to completion.

Experimental Workflow

The overall experimental process is streamlined into a single reaction vessel, minimizing intermediate workups and purification steps. The workflow ensures a controlled reaction environment, leading to the selective formation of the desired product.

Caption: One-pot synthesis workflow diagram.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

3.1. Reagents and Materials

-

γ-Butyrolactone (GBL), anhydrous

-

Benzaldehyde, freshly distilled

-

Diisopropylamine, anhydrous

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

3.2. Procedure

-

Preparation of Lithium Diisopropylamide (LDA) Solution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (20 mL) and anhydrous diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting pale yellow solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C for use. Causality Note: In-situ preparation of LDA, a strong, non-nucleophilic base, is crucial to ensure complete and rapid deprotonation of the lactone without competing nucleophilic attack on the carbonyl group.

-

Enolate Formation: In a separate, larger flame-dried flask under an inert atmosphere, dissolve anhydrous γ-butyrolactone (1.0 eq) in anhydrous THF (to make a ~0.5 M solution). Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution from Step 1 to the γ-butyrolactone solution via cannula or syringe over 15 minutes. Stir the mixture at -78 °C for 45 minutes to ensure complete formation of the lithium enolate.

-

Aldol Condensation and Elimination: To the enolate solution at -78 °C, add freshly distilled benzaldehyde (1.0 eq) dropwise. After the addition is complete, maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature. Stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: The slow warming allows for the controlled aldol addition followed by spontaneous dehydration of the intermediate β-hydroxy lactone, which is driven by the formation of a stable, conjugated π-system.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (E)-3-benzylidenedihydrofuran-2(3H)-one as a solid. The E-configuration is the thermodynamically preferred isomer.[2]

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis.

| Parameter | Value | Rationale |

| Reagents | ||

| γ-Butyrolactone | 1.0 eq | Limiting reagent |

| Diisopropylamine | 1.1 eq | Slight excess ensures full conversion of n-BuLi to LDA |

| n-Butyllithium | 1.05 eq | Slight excess ensures complete deprotonation of the amine |

| Benzaldehyde | 1.0 eq | Stoichiometric amount relative to the lactone |

| Conditions | ||

| Enolate Formation Temp. | -78 °C | Prevents self-condensation and ensures kinetic control |

| Reaction Time | 2-4 hours at RT | Allows for completion of condensation and elimination |

| Solvent | Anhydrous THF | Aprotic solvent, good for stabilizing the lithium enolate |

| Expected Yield | 65-80% | Literature-based expectation for similar condensations |

Reaction Mechanism

The reaction proceeds through a three-step sequence: enolate formation, nucleophilic addition (aldol condensation), and E1cB-type elimination.

-

Enolate Formation: The strong base, LDA, abstracts an acidic α-proton from γ-butyrolactone to form a lithium enolate intermediate.

-

Nucleophilic Attack: The carbon-centered nucleophile of the enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and a lithium alkoxide intermediate (the aldol adduct).

-

Elimination: Upon warming, the alkoxide intermediate collapses. A proton transfer likely occurs, followed by the elimination of a hydroxide ion (as water after workup) to form the thermodynamically stable α,β-unsaturated system of the final product. The E-isomer is favored due to reduced steric hindrance between the phenyl group and the carbonyl oxygen.

Caption: Simplified reaction mechanism pathway.

Field-Proven Insights and Troubleshooting

-

Moisture Sensitivity: The success of this reaction is highly dependent on anhydrous conditions. LDA is extremely sensitive to water. All glassware must be flame-dried or oven-dried, and anhydrous solvents are mandatory.

-

Benzaldehyde Purity: Benzaldehyde can oxidize to benzoic acid on standing. Using freshly distilled benzaldehyde prevents side reactions and improves yield.

-

Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and aldehyde addition is critical to prevent side reactions such as self-condensation of the lactone or the Cannizzaro reaction of the aldehyde.

-

Low Yield: If the yield is low, verify the concentration and quality of the n-BuLi solution. Titration of the n-BuLi is recommended for accurate stoichiometry. Incomplete enolate formation is a common cause of failure.

-

Mixture of E/Z Isomers: While the E-isomer is thermodynamically favored, some Z-isomer may form. Purification via column chromatography is usually sufficient to separate the isomers. The choice of base can also influence stereoselectivity.[3][4]

Conclusion

The described one-pot protocol provides an efficient, reliable, and scalable method for the synthesis of (E)-3-benzylidenedihydrofuran-2(3H)-one. By understanding the underlying mechanistic principles and adhering to the critical experimental parameters, researchers can successfully synthesize this valuable building block for further applications in medicinal chemistry and materials science.

References

-

Greszler, S. N., & Johnson, J. S. (2009). Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction. Angewandte Chemie International Edition, 48(20), 3689-3691. [Link][5]

-

PubMed. (2009). Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction. Angewandte Chemie International Edition. [Link][6]

-

Xu, Q., et al. (2021). Synthesis of γ-Butyrolactones with Chiral Quaternary–Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama–Michael Addition. Organic Letters. [Link][7]

-

Soorukram, D., et al. (2015). Convenient synthesis of α,β-unsaturated γ-butyrolactones and γ-butyrolactams via decarboxylative iodination of paraconic acids and β-carboxyl-γ-butyrolactams. Organic & Biomolecular Chemistry, 13(38), 9823-9832. [Link]

-

University of Barcelona. (n.d.). Enantioselective Synthesis of Unsaturated γ-Lactams. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Bode, J. W. (2004). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes. Journal of the American Chemical Society, 126(44), 14352-14353. [Link][8]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link][9]

-

Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link][11]

-

Dalal Institute. (n.d.). Wittig Reaction. Dalal Institute. [Link][2]

-

Baron, V., & Mead, K. T. (2015). Synthesis of 3-benzylidene-dihydrofurochromen-2-ones: Promising intermediates for biflavonoid synthesis. Heterocyclic Communications, 21(4), 225-231. [Link][3]

-

Mead, K. T. (2015). Synthesis of 3-benzylidene-dihydrofurochromen-2-ones. SciSpace. [Link][4]

Sources

- 1. Convenient synthesis of α,β-unsaturated γ-butyrolactones and γ-butyrolactams via decarboxylative iodination of paraconic acids and β-carboxyl-γ-butyrolactams using 1,3-diiodo-5,5-dimethylhydantoin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

Application Note: Scalable Synthesis of α-Benzylidene-γ-Butyrolactone via Aldol Condensation

Abstract

This application note details the optimized protocol for the cross-aldol condensation of

Introduction & Mechanistic Rationale

The synthesis of

Reaction Mechanism

The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation.

-

Enolization: A strong base (Sodium Ethoxide) deprotonates the

-carbon of GBL. -

Nucleophilic Attack: The GBL enolate attacks the carbonyl carbon of benzaldehyde.

-

Dehydration: The resulting

-hydroxy lactone intermediate undergoes E1cB elimination to form the conjugated alkene.

Critical Control Point: The presence of water must be strictly minimized. Hydroxide ions generated from wet solvents will attack the lactone carbonyl, leading to ring opening and the formation of the water-soluble

Figure 1: Reaction pathway highlighting the primary condensation route and the competing hydrolysis side reaction.

Experimental Design Considerations

Reagent Selection

| Component | Role | Selection Criteria |

| Substrate | Anhydrous grade (>99%). Note: Controlled substance in some jurisdictions; verify compliance. | |

| Benzaldehyde | Substrate | Freshly distilled to remove benzoic acid (which quenches base). |

| Sodium Ethoxide (NaOEt) | Base | Freshly prepared from Na metal or high-grade commercial powder. Preferred over NaOH to prevent hydrolysis. |

| Ethanol (EtOH) | Solvent | Absolute (200 proof), anhydrous. Water content <0.1% is critical. |

Stoichiometry & Conditions

-

Molar Ratio: 1.0 (GBL) : 1.0 (Benzaldehyde) : 1.1 (Base). A slight excess of base ensures complete enolization, but too large an excess promotes polymerization/side reactions.

-

Temperature: 0°C (addition)

Room Temperature (reaction) -

Atmosphere: Inert (Nitrogen or Argon) to prevent oxidation of benzaldehyde and absorption of atmospheric moisture.

Standard Operating Procedure (SOP)

Preparation of Sodium Ethoxide Solution (In-Situ)

Skip this step if using commercial anhydrous NaOEt.

-

Setup a 250 mL 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet.

-

Add 50 mL of absolute ethanol .

-

Carefully add 2.53 g (110 mmol) of sodium metal cut into small pieces. Caution: Exothermic hydrogen evolution.

-

Stir until all sodium has dissolved.

Condensation Reaction

-

Cool the NaOEt solution to 0–5°C using an ice bath.

-

Mix 8.61 g (100 mmol) of

-butyrolactone and 10.61 g (100 mmol) of benzaldehyde in a separate beaker. -

Transfer the mixture to the addition funnel.

-

Dropwise Addition: Add the reactant mixture to the cold base solution over 30–45 minutes .

-

Reasoning: Slow addition prevents localized high concentrations of base that could favor self-condensation or ring opening.

-

-

Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours .

-

Observation: The solution will typically turn yellow/orange.

-

-

Dehydration Drive: Heat the mixture to reflux (approx. 80°C) for 30 minutes to ensure complete dehydration of the aldol intermediate to the alkene.

-

Quench: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of ice-cold water containing 6.5 mL of glacial acetic acid (or dilute HCl).

-

Target pH: Adjust pH to ~5–6. Neutralization is vital to prevent base-catalyzed hydrolysis during workup.

-

Workup & Purification

-

Precipitation: The product often precipitates as a solid upon pouring into ice water.

-

Recrystallization: Purify the crude product by recrystallization from hot ethanol or a hexane/ethyl acetate mixture.

-

Yield Expectation: 60–80%.

Characterization & Validation

Physical Properties[4]

-

Appearance: White to pale yellow crystalline solid (or oil if impure).

-

Melting Point: 112–115°C (Lit. value for E-isomer).

NMR Spectroscopy

The E-isomer is thermodynamically favored.

| Nucleus | Shift ( | Multiplicity | Assignment |

| 7.30 – 7.55 | Multiplet | Aromatic Protons (5H) | |

| 7.60 – 7.90 | Triplet/Singlet | Olefinic Proton (=CH-Ph) (Diagnostic) | |

| 4.40 | Triplet ( | Lactone | |

| 3.20 | TD ( | Lactone |

HPLC Validation

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient 50:50 to 90:10.

-

Detection: UV @ 280 nm (Conjugated system has strong absorbance).

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Lactone Hydrolysis | Ensure anhydrous ethanol is used. Verify glassware is oven-dried. Check pH during quench (must be acidic/neutral). |

| Product is an Oil | Incomplete Dehydration or Impurities | Extend reflux time. Use a seed crystal if available. Recrystallize from minimal hot ethanol. |

| Starting Material Recovery | Old/Wet Base | NaOEt degrades over time. Use freshly cut sodium metal or open a new bottle of NaOEt under inert gas. |

| Cannizzaro Reaction | Excess Base / High Temp | Maintain stoichiometric ratio (1.1 eq base). Keep temperature low during addition. |

Safety & Compliance

-

GBL Handling: GBL is a precursor to GHB and is a controlled substance in many regions (e.g., DEA List I in USA). Ensure strict inventory logging and secure storage.

-

Sodium Metal: Reacts violently with water. Quench excess sodium with ethanol before disposal.

-

Benzaldehyde: Irritant. Handle in a fume hood.

References

-

Synthesis of α-benzylidene-γ-butyrolactone derivatives: Katsumi, I., Kondo, H., et al. (1986).[4] Chemical & Pharmaceutical Bulletin, 34(1), 121–129.[4]

-

General Aldol Procedures: Martin, S. F., et al. (1976). Tetrahedron Letters, 17(49), 4459-4462.[5]

-

Physical Properties (GBL): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7302, Gamma-Butyrolactone.[6]

-

Isomerization Studies: Veeraraghavan Ramachandran, P., et al. (2007). Organic Letters, 9(23), 4753-4756.

Sources

Green Synthesis of α-Benzylidene-γ-butyrolactones: A Guide to Sustainable Methodologies

Introduction: The Significance of α-Benzylidene-γ-butyrolactones and the Imperative of Green Chemistry

The α,β-unsaturated γ-lactone core, particularly the α-benzylidene-γ-butyrolactone scaffold, is a privileged structural motif found in a plethora of natural products and pharmacologically active compounds.[1] These molecules exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and cytotoxic properties, making them attractive targets for drug discovery and development.[2] The exocyclic double bond in conjugation with the lactone carbonyl group acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, which is often key to their mechanism of action.

Traditionally, the synthesis of these valuable compounds has often relied on classical condensation reactions that employ stoichiometric amounts of strong bases, volatile organic solvents, and often require lengthy reaction times and high temperatures. Such methods, while effective, contribute to significant environmental concerns, including the generation of hazardous waste and high energy consumption.